BenchChemオンラインストアへようこそ!

N-benzyl-2-(cyclohexen-1-yl)ethanamine

Phenylalanyl-tRNA synthetase Selectivity IC₅₀

N-Benzyl-2-(cyclohexen-1-yl)ethanamine (CAS 118647-00-0), also referred to as benzyl[2-(cyclohex-1-en-1-yl)ethyl]amine, is a synthetic secondary amine with the molecular formula C₁₅H₂₁N and a molecular weight of 215.33 g/mol. This compound belongs to a class of simple secondary amines identified as potent and highly selective inhibitors of bacterial phenylalanyl-tRNA synthetase (PheRS), a validated antibacterial target.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 118647-00-0
Cat. No. B3088741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(cyclohexen-1-yl)ethanamine
CAS118647-00-0
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNCC2=CC=CC=C2
InChIInChI=1S/C15H21N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h2,5-7,9-10,16H,1,3-4,8,11-13H2
InChIKeyRTJNHLXWVAXRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(cyclohexen-1-yl)ethanamine (CAS 118647-00-0): A Secondary Amine PheRS Inhibitor for Gram-Negative Antibacterial Research


N-Benzyl-2-(cyclohexen-1-yl)ethanamine (CAS 118647-00-0), also referred to as benzyl[2-(cyclohex-1-en-1-yl)ethyl]amine, is a synthetic secondary amine with the molecular formula C₁₅H₂₁N and a molecular weight of 215.33 g/mol [1]. This compound belongs to a class of simple secondary amines identified as potent and highly selective inhibitors of bacterial phenylalanyl-tRNA synthetase (PheRS), a validated antibacterial target [2]. Its structure incorporates a benzylamine moiety that mimics the benzyl side-chain of the natural substrate L-phenylalanine, while its 2-(cyclohexen-1-yl)ethyl substituent induces a unique hydrophobic pocket upon target engagement, a feature critical to its selectivity profile [2].

Why In-Class PheRS Inhibitors Cannot Substitute for N-Benzyl-2-(cyclohexen-1-yl)ethanamine (CAS 118647-00-0) in Gram-Negative Research


Although several secondary amines and benzylamine-based compounds are known to inhibit phenylalanyl-tRNA synthetase, their selectivity and cellular activity profiles differ dramatically depending on the second amine substituent [1]. The cyclohexen-1-yl ethyl group in N-benzyl-2-(cyclohexen-1-yl)ethanamine is not a passive hydrophobic anchor; it actively induces a complementary hydrophobic pocket in the target enzyme that is absent in resistant organisms, a mechanism termed “hydrophobic pocket induction” [1]. Analogs carrying a phenyl ring in this position lose two orders of magnitude in vitro potency, while even subtle perturbations such as shifting the position of the cycloalkene double bond result in a 10-fold drop in activity [1]. The narrow and exquisite structure-activity relationship (SAR) means that generic substitution by other PheRS inhibitors—even those bearing a benzyl group—will not recapitulate the Gram-negative selectivity and cellular activity observed for this compound, rendering precise chemical identity and validated sourcing essential for reproducible research [1].

Evidence-Based Differentiation of N-Benzyl-2-(cyclohexen-1-yl)ethanamine (CAS 118647-00-0) Versus Closest Analogs


Target Engagement Selectivity: PheRS IC₅₀ Values Across Gram-Negative, Gram-Positive, and Human Enzymes

N-Benzyl-2-(cyclohexen-1-yl)ethanamine (Compound 1) exhibits high selectivity for Gram-negative PheRS enzymes. The IC₅₀ of Compound 1 against wild-type E. coli PheRS is 3.5 µg/mL, and against A. baumannii PheRS is 20 µg/mL [1]. In contrast, no inhibition is observed against B. subtilis PheRS, human cytoplasmic PheRS, or human mitochondrial PheRS at the highest concentration tested (300 µg/mL) [1]. This selectivity profile clearly differentiates Compound 1 from the earlier-generation PheRS inhibitor N-benzyl-2-phenylethylamine, which inhibits E. coli PheRS with a Ki of 670 nM but lacks selectivity data against human or Gram-positive enzymes in the same study [2].

Phenylalanyl-tRNA synthetase Selectivity IC₅₀

Cellular Selectivity: Differential Antibacterial Activity Against E. coli Versus B. subtilis

In whole-cell growth inhibition assays, N-benzyl-2-(cyclohexen-1-yl)ethanamine (Compound 1) inhibited the growth of wild-type E. coli at concentrations around 50 µM, but was inactive against B. subtilis up to at least 300 µg/mL [1]. This Gram-negative selective antibacterial profile is a defining feature of the cyclohexenyl series. The closest phenyl-containing analog (Compound 14, bearing a phenyl ring in place of the cyclohexenyl moiety) had no detectable cellular activity against either organism [1]. The cyclohexyl analog (Compound 11) retained comparable activity to Compound 1, confirming the critical role of the cycloalkane/cycloalkene hydrophobic pocket induction [1].

Antibacterial activity Gram-selectivity Cell-based screening

Structure-Activity Relationship: Impact of Phenyl Versus Cyclohexenyl Substituent on in Vitro Potency

Direct SAR comparison within the same study reveals that the phenyl-substituted analog (Compound 14) is two orders of magnitude less active in vitro than Compound 1 (the cyclohexenyl parent) [1]. Furthermore, shifting the double bond position within the cyclohexyl ring (Compound 13, cyclohex-2-ene analog) leads to a 10-fold drop in in vitro activity [1]. These data establish that the precise cyclohex-1-enyl substitution is critical; neither aromatic planar rings nor isomeric cycloalkenes can functionally replace it.

SAR analysis Hydrophobic pocket induction Analogs

Structural Basis of Differentiation: Induced Hydrophobic Pocket as a Unique Selectivity Determinant

Crystal structures of E. coli and A. baumannii PheRS in complex with N-benzyl-2-(cyclohexen-1-yl)ethanamine (PDB 6P26 and 6P8T) reveal that the benzyl group occupies the phenylalanine benzyl-binding site, while the 2-(cyclohexen-1-yl)ethyl moiety induces and occupies a hydrophobic pocket that is not pre-formed in the apo enzyme [1]. This mechanism of ‘hydrophobic pocket induction’ is absent in B. subtilis and human PheRS enzymes, explaining the high selectivity of the compound for Gram-negative PheRS at the molecular level [1]. In contrast, N-benzyl-2-phenylethylamine, which lacks the cyclohexenyl substituent, does not induce this pocket and exhibits a different binding mode [2].

Crystal structure Binding mode Hydrophobic pocket induction

Recommended Application Scenarios for N-Benzyl-2-(cyclohexen-1-yl)ethanamine (CAS 118647-00-0) Based on Verified Evidence


Gram-Negative Selective Antibacterial Hit-to-Lead and Medicinal Chemistry Optimization

The compound serves as a validated screening hit and lead-like starting point for Gram-negative antibacterial drug discovery programs. Its demonstrated cellular activity against wild-type E. coli (~50 µM) and A. baumannii, combined with inactivity against B. subtilis (>300 µg/mL), makes it suitable for exploring the therapeutic window against drug-resistant Enterobacterales and Acinetobacter species [1]. Researchers can use the established SAR (Table 2 of the primary reference) to systematically explore modifications to the cyclohexenyl and benzyl groups while monitoring both biochemical IC₅₀ and cellular MIC endpoints [1].

Target Engagement and Mode-of-Action Studies for Aminoacyl-tRNA Synthetase Inhibitors

Because resistance mutations in both E. coli and A. baumannii map exclusively to PheRS, the compound is an excellent chemical probe for validating PheRS as a target in Gram-negative pathogens [1]. It can be used in biochemical aminoacylation assays with purified wild-type and mutant PheRS enzymes to dissect structure-activity relationships and to assess inhibitor binding kinetics (IC₅₀ of 3.5 µg/mL against E. coli PheRS, 20 µg/mL against A. baumannii PheRS) [1]. The availability of co-crystal structures (PDB 6P26, 6P8T) further supports structure-guided target engagement studies [1].

Selectivity Profiling Across Species and Organelle-Specific PheRS Isoforms

The compound's demonstrated inactivity against B. subtilis, human cytoplasmic, and human mitochondrial PheRS isoforms at 300 µg/mL positions it as a selectivity standard in cross-species PheRS profiling panels [1]. Laboratories studying the evolutionary divergence of aminoacyl-tRNA synthetase active sites can employ this compound to probe the structural determinants of inhibitor selectivity, exploiting the hydrophobic pocket induction mechanism unique to Gram-negative PheRS [1].

Combination Antibiotic Therapy Research

The original study noted that combining this PheRS inhibitor with a LeuRS inhibitor prevented the emergence of resistance in plate-based assays, suggesting utility in combination antibiotic research [1]. The compound's lack of mammalian cytotoxicity (SI Table 4 of the primary reference) further supports its use in combination studies aimed at overcoming resistance development in Gram-negative infections [1].

Quote Request

Request a Quote for N-benzyl-2-(cyclohexen-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.